

spectroscopic data (NMR, IR, MS) for **1-(2-Chlorophenyl)cyclopropanamine**.

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Compound of Interest

Compound Name:	1-(2-Chlorophenyl)cyclopropanamine
CAS No.:	870708-39-7
Cat. No.:	B1371786

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(2-Chlorophenyl)cyclopropanamine**

Introduction

1-(2-Chlorophenyl)cyclopropanamine is a substituted cyclopropylamine, a structural motif of significant interest in medicinal chemistry and drug development. The cyclopropyl ring, with its inherent strain and unique electronic properties, often imparts favorable metabolic stability, potency, and membrane permeability to bioactive molecules.[1] The presence of a 2-chlorophenyl group further modulates the compound's lipophilicity and electronic profile, making it a valuable building block for novel therapeutics.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a comprehensive analysis of the expected spectroscopic data for **1-(2-Chlorophenyl)cyclopropanamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, we will establish a reliable analytical framework for researchers engaged in its synthesis and application. This document is designed not merely as a data repository, but as a practical guide to experimental design and data interpretation, reflecting field-proven insights for achieving self-validating analytical results.

Synthesis Context and its Spectroscopic Implications

A plausible and common route to synthesize N-aryl cyclopropylamines involves the amination of a suitable cyclopropane precursor.[2] For the title compound, a likely pathway would be the reaction of 1-bromo-2-chlorobenzene with cyclopropanamine or a related synthetic equivalent.

Understanding the synthetic route is critical for anticipating potential impurities that could manifest in spectroscopic analysis. Key impurities might include unreacted starting materials, regioisomers (e.g., 1-(3- or 4-chlorophenyl)cyclopropanamine if the starting material is not pure), or byproducts from side reactions. A robust spectroscopic analysis must be capable of identifying and distinguishing the target compound from these potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For **1-(2-Chlorophenyl)cyclopropanamine**, both ^1H and ^{13}C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2-chlorophenyl ring and the aliphatic protons of the cyclopropylamine moiety.

- Aromatic Region (approx. 7.0-7.5 ppm): The 2-chlorophenyl group will exhibit a complex multiplet pattern for its four protons. Due to the ortho-chloro substitution, the protons will be chemically non-equivalent. We can predict their approximate chemical shifts based on data from similar structures like 1-(2-chlorophenyl)piperazine.[3] The proton ortho to the chlorine (H-6) will likely be the most downfield, with the other protons appearing as overlapping multiplets.
- Cyclopropylamine Region (approx. 0.5-2.5 ppm):
 - Methine Proton (CH-N): The single proton on the carbon bearing the amino group is expected to appear as a multiplet, shifted downfield due to the influence of the adjacent nitrogen.

- Methylene Protons (CH_2): The four protons of the two methylene groups on the cyclopropane ring are diastereotopic and will present as complex, overlapping multiplets in the upfield region (typically 0.5-1.5 ppm).[4][5] This high shielding is a characteristic feature of the cyclopropane ring, resulting from its unique electronic structure and magnetic anisotropy.[4]
- Amine Protons (NH_2): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary significantly (typically 1.5-3.5 ppm) depending on the solvent, concentration, and temperature, and these protons are often exchangeable with D_2O .[6]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

- Aromatic Carbons (approx. 115-145 ppm): Six signals are expected for the 2-chlorophenyl ring. The carbon directly attached to the chlorine (C-Cl) and the carbon attached to the cyclopropyl group (C-ipso) will have distinct chemical shifts. Chemical shifts for other 2-chlorophenyl-containing compounds can provide a reference range.[7]
- Cyclopropylamine Carbons (approx. 15-40 ppm):
 - Quaternary Carbon (C-N): The carbon atom bonded to both the phenyl ring and the amino group will be the most downfield of the aliphatic carbons.
 - Methylene Carbons (CH_2): The two equivalent methylene carbons of the cyclopropane ring will appear as a single signal in the highly shielded (upfield) region of the spectrum.

Table 1: Predicted NMR Data for 1-(2-Chlorophenyl)cyclopropanamine

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)
δ (ppm), Multiplicity	δ (ppm)	
Aromatic CH	7.0 - 7.5, m	120 - 135
Aromatic C-Cl	-	~135
Aromatic C-ipso	-	~140
Cyclopropyl CH-N	2.2 - 2.6, m	35 - 45
Cyclopropyl CH ₂	0.5 - 1.5, m	15 - 25
Amine NH ₂	1.5 - 3.5, br s	-

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
- Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 16-32 scans.
 - Confirm the amine protons by adding a drop of D₂O to the NMR tube, re-acquiring the spectrum, and observing the disappearance of the NH₂ signal.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

- A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of **1-(2-Chlorophenyl)cyclopropanamine** will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic ring, and the cyclopropyl group.

Predicted IR Spectrum

- N-H Stretching ($3300\text{-}3500\text{ cm}^{-1}$): As a primary amine, the molecule is expected to show two distinct, sharp-to-medium intensity bands in this region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[9][10] This two-band pattern is a hallmark of a primary amine.[11][12]
- Aromatic C-H Stretching ($>3000\text{ cm}^{-1}$): Weak to medium absorptions are expected just above 3000 cm^{-1} due to the C-H stretching of the sp^2 -hybridized carbons in the phenyl ring.
- Aliphatic C-H Stretching ($<3000\text{ cm}^{-1}$): Absorptions just below 3000 cm^{-1} will arise from the C-H stretching of the sp^3 -hybridized carbons in the cyclopropane ring.[13]
- N-H Bending ($1580\text{-}1650\text{ cm}^{-1}$): A medium to strong absorption band is expected in this region due to the scissoring vibration of the primary amine group.[9]
- Aromatic C=C Stretching ($1450\text{-}1600\text{ cm}^{-1}$): Several medium to sharp bands will appear in this region, characteristic of the carbon-carbon double bond stretching within the phenyl ring.
- C-N Stretching ($1250\text{-}1335\text{ cm}^{-1}$): A medium to strong band corresponding to the C-N stretch of the aromatic amine is expected in this region.[9]
- C-Cl Stretching ($700\text{-}800\text{ cm}^{-1}$): A strong band in the fingerprint region is expected for the C-Cl stretching vibration.

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
3300 - 3500	N-H Stretch (primary amine, 2 bands)	Medium, Sharp
> 3000	Aromatic C-H Stretch	Medium to Weak
< 3000	Aliphatic C-H Stretch (cyclopropyl)	Medium
1580 - 1650	N-H Bend (scissoring)	Medium to Strong
1450 - 1600	Aromatic C=C Stretch	Medium, Sharp
1250 - 1335	Aromatic C-N Stretch	Medium to Strong
700 - 800	C-Cl Stretch	Strong

Experimental Protocol: IR Data Acquisition

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, is ideal for rapid and reproducible analysis.
- Sample Preparation: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
- Data Processing: The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

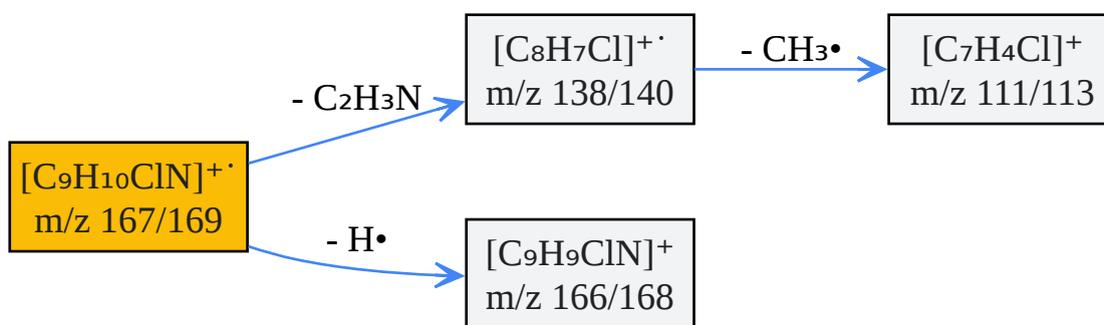
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

- **Molecular Ion (M^+):** The molecular weight of **1-(2-Chlorophenyl)cyclopropanamine** ($C_9H_{10}ClN$) is 167.64 g/mol . The mass spectrum should show a molecular ion peak at m/z 167. The presence of chlorine will be confirmed by a characteristic isotopic peak at $M+2$ (m/z 169) with an intensity of approximately one-third that of the M^+ peak, reflecting the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.
- **Key Fragmentation Pathways:** The primary fragmentation mechanism for amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.^{[14][15]}
 - **Alpha-Cleavage:** The most prominent fragmentation is expected to be the cleavage of the bond between the cyclopropyl ring and the phenyl group, leading to the formation of a stable cyclopropylaminium ion. However, a more likely and characteristic fragmentation for this structure would be the loss of the phenyl group or cleavage within the cyclopropyl ring.
 - **Loss of H (m/z 166):** Loss of a single hydrogen atom is a common initial fragmentation.
 - **Loss of Amine Group:** Cleavage can lead to the loss of the amino group or related fragments.
 - **Tropylium Ion (m/z 91):** Fragmentation of the aromatic portion can lead to the formation of the tropylium ion or related chlorinated fragments.
 - **Base Peak:** The base peak is often the most stable carbocation formed during fragmentation. For related structures, the iminium ion formed after alpha-cleavage is often the base peak.^[14] For this molecule, a fragment resulting from cleavage of the cyclopropyl ring is also highly probable.^[16]

Visualization: Predicted Fragmentation Pathway

Below is a diagram illustrating a plausible major fragmentation pathway for **1-(2-Chlorophenyl)cyclopropanamine** under electron ionization conditions.



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Caption: Predicted EI-MS fragmentation of **1-(2-Chlorophenyl)cyclopropanamine**.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.^{[17][18]}
- GC-MS (EI) Method:
 - Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.
 - Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
 - Ionization: Use a standard EI energy of 70 eV.
 - Detection: Scan a mass range from m/z 40 to 300.
- LC-MS (ESI) Method:
 - Sample Introduction: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the ESI source.

- Ionization: Operate in positive ion mode to observe the protonated molecule $[M+H]^+$ at m/z 168/170.
- Detection: Scan an appropriate mass range. Tandem MS (MS/MS) can be performed on the $[M+H]^+$ ion to induce fragmentation and obtain further structural information.[19]

Conclusion

The comprehensive spectroscopic characterization of **1-(2-Chlorophenyl)cyclopropanamine** relies on the synergistic application of NMR, IR, and MS. The predicted data provides a robust analytical fingerprint: ^1H NMR will confirm the distinct aromatic and highly shielded cyclopropyl protons; ^{13}C NMR will verify the complete carbon skeleton; IR spectroscopy will unequivocally identify the primary amine and other key functional groups; and mass spectrometry will confirm the molecular weight and isotopic pattern, while revealing characteristic fragmentation pathways. By adhering to the rigorous experimental protocols outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical entity, ensuring the integrity of their subsequent scientific investigations.

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